4-Biphenylbenzoic acid

Thermal Energy Storage Phase Change Materials (PCM) Liquid Crystals

Sourcing a rigid biphenyl scaffold with a single carboxylic acid handle often leads to compromises in thermal or biological performance. 4-Biphenylbenzoic acid resolves this. • Enables liquid crystals with clearing enthalpy up to 55 kJ/kg for CSP thermal storage. • Parent structure for β3-AR agonists achieving EC50 = 0.38 nM and 5α-reductase inhibitors with IC50 = 0.56 nM. • Supplied with ≥98% purity; ambient shipping; bulk quantities available.

Molecular Formula C19H14O2
Molecular Weight 274.3 g/mol
Cat. No. B7860169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Biphenylbenzoic acid
Molecular FormulaC19H14O2
Molecular Weight274.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C(=O)O
InChIInChI=1S/C19H14O2/c20-19(21)18-9-5-4-8-17(18)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,20,21)
InChIKeyAWIAIQKTCVOCAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Biphenylbenzoic Acid: Specifications & Procurement


4-Biphenylbenzoic acid (also known as 4-phenylbenzoic acid or biphenyl-4-carboxylic acid, CAS 92-92-2) is an aromatic carboxylic acid with a biphenyl core and a single para-carboxyl group (C13H10O2, MW 198.22) [1]. Its defining characteristics include a high melting point of 223–228 °C, insolubility in water, and a pKa of approximately 4.19 (predicted) . As a versatile building block, it serves as a polarographic analysis reagent and a key intermediate in organic synthesis, liquid crystal research, and materials science applications .

Workflow: Synthesis intermediate and liquid crystal research building block
Selection context: Extended biphenyl core for advanced materials and pharmacophore scaffolds
Format: High-melting aromatic carboxylic acid for reactions requiring thermal stability

4-Biphenylbenzoic Acid: Structural and Performance Differentiation


While many aromatic carboxylic acids exist, 4-biphenylbenzoic acid occupies a specific and often non-interchangeable position in chemical and materials science. Its rigid, extended biphenyl core and single reactive carboxylic acid handle are distinct from simple benzoic acid, dicarboxylic biphenyl analogs, or substituted variants. These structural differences are not cosmetic; they translate directly into quantifiable differences in electronic transmission, reaction selectivity, and mesophase behavior [1]. Attempting to substitute a different biphenyl derivative—such as one with an additional carboxyl group or an alkyl/alkoxy chain—will fundamentally alter the performance in key applications like liquid crystal thermal storage [2] or as a pharmacophore scaffold where potency and selectivity are exquisitely tuned [3].

Target Compound
4-Biphenylbenzoic acid: rigid biphenyl core, single para-carboxyl handle
Potential Substitute
Benzoic acid: simpler aryl ring; electronic transmission and mesophase behavior may not transfer
Target Compound
4-Biphenylbenzoic acid: unsubstituted parent for 4'-alkoxy derivatives
Potential Substitute
Dicarboxylic biphenyl analogs: additional carboxyl group alters reaction selectivity and polymer morphology
Target Compound
Reported pharmacophore scaffold for selective beta-3 adrenergic receptor agonists
Potential Substitute
Alternative agonist classes (arylethanolamines): reported selectivity and PK profiles may differ significantly

4-Biphenylbenzoic Acid: Quantitative Evidence vs. Comparators


Thermal Energy Storage: High Mesophase Transition

The 4′-n-alkoxybiphenyl-4-carboxylic acid scaffold, of which 4-biphenylbenzoic acid is the unsubstituted parent, demonstrates exceptional potential for latent heat storage due to its high clearing temperatures and enthalpy. The n=10 derivative (4′-decyloxybiphenyl-4-carboxylic acid) exhibits a mesophase-to-isotropic transition temperature of approximately 251 °C with a clearing enthalpy of 55 kJ/kg [1]. This places it in a thermal stability and energy storage regime far above simpler PCMs like paraffins or fatty acids, making it a candidate for high-temperature applications where most organic PCMs degrade.

Mesophase Transition
Class-level inference
~251 °C transition, 55 kJ/kg enthalpy (for n=10 alkoxy derivative)
Supports high-temperature PCM screening context
Data for a direct derivative; parent compound properties require verification
Thermal Energy Storage Phase Change Materials (PCM) Liquid Crystals Thermotropic Behavior

Beta-3 Adrenergic Receptor Agonism: Potency & Selectivity

Biphenyl benzoic acid derivatives have been validated as a leading scaffold for potent and selective human β3-adrenergic receptor (β3-AR) agonists. Lead optimization studies have yielded compounds (e.g., 10a and 10e) with excellent potency, selectivity over β1 and β2 subtypes, and favorable oral pharmacokinetic profiles [1]. For instance, a related biphenyl analogue (12b) achieved an EC50 of 0.38 nM for β3-AR with high selectivity, a property not found in generic benzoic acid or simpler aryl structures [2]. This differentiates the scaffold from other β3-AR agonist classes like arylethanolamines or tetrahydroisoquinolines, which often suffer from poor oral bioavailability or cardiovascular side effects.

beta3-AR Agonist Potency
Class-level inference
Reported EC50 = 0.38 nM (optimized biphenyl analogue)
Supports pathway-target engagement assay context
Reported >1000-fold selectivity over beta1/beta2 subtypes for specific analogues
Medicinal Chemistry Beta-3 Adrenergic Receptor Agonists Overactive Bladder Structure-Activity Relationship (SAR)

5α-Reductase Inhibition vs. Finasteride

Derivatives based on a 4-(biphenyl-4-yloxy)benzoic acid core, which shares the central biphenyl motif with the target compound, have demonstrated superior in vitro inhibition of human prostatic 5α-reductase compared to the clinically approved drug finasteride. Specific derivatives (2n/YM-31758, 2o, and 2s) achieved IC50 values of 0.87 nM, 0.67 nM, and 0.56 nM, respectively, against the enzyme [1]. This is a significant improvement over finasteride's reported IC50, which is typically in the low nanomolar range (e.g., ~8-10 nM). This establishes the biphenyl benzoic acid framework as a potent non-steroidal pharmacophore for this target.

5alpha-Reductase Inhibition
Head-to-head
IC50 = 0.56 nM (biphenyl derivative 2s) vs. Finasteride ~8-10 nM
Reported inhibition endpoint context
In vitro enzymatic assay; class-level translation to other derivatives may require review
Medicinal Chemistry 5α-Reductase Inhibitors Benign Prostatic Hyperplasia (BPH) Steroidogenesis

Electronic Transmission: Biphenyl vs. Benzoic Acid

The biphenyl system in 4-biphenylbenzoic acid is not simply a larger benzene ring; it acts as a distinct conduit for electronic effects. Kinetic studies on the reactions of 4′-substituted biphenyl-4-carboxylic acids with diazodiphenylmethane have quantified this difference. The transmission of substituent effects through the biphenyl ring system yields different Hammett ρ values compared to the transmission through a single benzene ring in substituted benzoic acids [1]. Specifically, the log k values for biphenyl-4-carboxylic acid are linearly related to, but distinct from, those for benzoic acid across 14 different alcohols, indicating a fundamentally different electronic profile that affects reaction rates and selectivity.

Electronic Transmission
Head-to-head
Distinct Hammett rho values vs. benzoic acid Kinetic study in 14 alcoholic solvents
Supports reaction-design differentiation context
Quantified difference in electronic effect transmission through biphenyl system
Physical Organic Chemistry Linear Free Energy Relationships (LFER) Hammett Equation Electronic Effects

4-Biphenylbenzoic Acid Application Scenarios


High-Temperature PCMs for Thermal Energy Storage

4-Biphenylbenzoic acid serves as the essential parent structure for synthesizing 4′-n-alkoxybiphenyl-4-carboxylic acids, a family of thermotropic liquid crystals uniquely suited for high-temperature latent heat storage. The n=10 derivative demonstrates a mesophase/isotropic transition at ~251 °C with a clearing enthalpy of 55 kJ/kg, far exceeding the capabilities of conventional organic PCMs like paraffins [1]. Procurement is justified for research into next-generation thermal storage for concentrating solar power (CSP) plants, industrial waste heat recovery, and high-temperature electronics thermal management.

β3-Adrenergic Agonist Lead Optimization

The biphenyl benzoic acid core is a validated pharmacophore for developing potent and selective human β3-adrenergic receptor (β3-AR) agonists. Optimized derivatives achieve sub-nanomolar potency (EC50 = 0.38 nM) with excellent selectivity and oral bioavailability, a profile not easily achieved with other scaffolds [2]. Procurement of 4-biphenylbenzoic acid is therefore a strategic choice for medicinal chemistry teams focused on treating overactive bladder (OAB) and related metabolic disorders, offering a proven pathway to candidates with minimal cardiovascular off-target effects [3].

Non-Steroidal 5α-Reductase Inhibitor Synthesis

The phenoxybenzoic acid derivatives derived from a biphenyl core have demonstrated direct, superior in vitro potency against human 5α-reductase compared to the standard-of-care drug finasteride, with IC50 values as low as 0.56 nM [4]. This makes 4-biphenylbenzoic acid a high-priority intermediate for procuring novel, non-steroidal inhibitors for the treatment of benign prostatic hyperplasia (BPH) and androgenic alopecia, where improved potency and potentially better side-effect profiles are needed.

Physical Organic Chemistry and Materials Science Research

The compound's well-defined electronic and structural properties make it an ideal model system. Its distinct Hammett ρ values, compared to benzoic acid, allow for precise investigations of electronic transmission through extended π-systems [5]. In materials science, it is a key monomer for synthesizing high-performance, thermally stable liquid crystalline polymers and copolyesters [6]. Procurement for basic research is driven by its utility as a benchmark molecule for studying substituent effects, molecular ordering, and liquid crystal phase behavior.

Application
Selection Property
Validation Focus
High-Temperature PCM Research
Mesophase and thermal stability profile
Transition temperature and enthalpy endpoint review
beta3-Adrenergic Pathway Studies
Biphenyl pharmacophore scaffold
Target engagement and isoform selectivity assay context
5alpha-Reductase Inhibition Research
Non-steroidal inhibitor core structure
In vitro inhibition potency and comparator endpoint context
Physical Organic Chemistry Studies
Extended pi-system electronic transmission
Hammett parameter and reaction-rate endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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